Cas no 2138526-75-5 (3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride)

3-2-(Oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative with applications in organic synthesis and pharmaceutical intermediate preparation. Its key structural features include an oxolane (tetrahydrofuran) ring and an ethoxypropane sulfonyl chloride moiety, which enhance reactivity in nucleophilic substitution and coupling reactions. The compound is particularly useful in introducing sulfonate groups into target molecules, enabling further functionalization. Its stability under controlled conditions and high purity make it suitable for precise synthetic applications. The presence of the oxolane ring may also confer improved solubility in certain organic solvents, facilitating reaction optimization. Proper handling under inert conditions is recommended due to the sulfonyl chloride group's sensitivity to moisture.
3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride structure
2138526-75-5 structure
商品名:3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride
CAS番号:2138526-75-5
MF:C9H17ClO5S
メガワット:272.746281385422
CID:5982396
PubChem ID:165869141

3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride
    • 3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
    • 2138526-75-5
    • EN300-1145307
    • インチ: 1S/C9H17ClO5S/c10-16(11,12)7-1-3-13-5-6-15-9-2-4-14-8-9/h9H,1-8H2
    • InChIKey: NGBSSARRZYLJAT-UHFFFAOYSA-N
    • ほほえんだ: ClS(CCCOCCOC1COCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 272.0485225g/mol
  • どういたいしつりょう: 272.0485225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 8
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 70.2Ų

3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1145307-0.1g
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
2138526-75-5 95%
0.1g
$678.0 2023-10-25
Enamine
EN300-1145307-1.0g
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
2138526-75-5
1g
$1057.0 2023-05-26
Enamine
EN300-1145307-0.25g
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
2138526-75-5 95%
0.25g
$708.0 2023-10-25
Enamine
EN300-1145307-2.5g
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
2138526-75-5 95%
2.5g
$1509.0 2023-10-25
Enamine
EN300-1145307-5g
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
2138526-75-5 95%
5g
$2235.0 2023-10-25
Enamine
EN300-1145307-10.0g
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
2138526-75-5
10g
$4545.0 2023-05-26
Enamine
EN300-1145307-0.05g
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
2138526-75-5 95%
0.05g
$647.0 2023-10-25
Enamine
EN300-1145307-5.0g
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
2138526-75-5
5g
$3065.0 2023-05-26
Enamine
EN300-1145307-0.5g
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
2138526-75-5 95%
0.5g
$739.0 2023-10-25
Enamine
EN300-1145307-10g
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
2138526-75-5 95%
10g
$3315.0 2023-10-25

3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride 関連文献

3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chlorideに関する追加情報

Professional Introduction to Compound with CAS No. 2138526-75-5 and Product Name: 3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride

The compound with the CAS number 2138526-75-5 and the product name 3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and molecular biology. The presence of an oxolan-3-yloxy moiety and a sulfonyl chloride group makes it a versatile intermediate, offering opportunities for further functionalization and derivatization, which are crucial for designing novel therapeutic agents.

Recent studies have highlighted the importance of sulfonyl chloride derivatives in medicinal chemistry due to their broad spectrum of biological activities. The sulfonyl chloride functionality is particularly valuable for introducing sulfonamide groups into molecules, which are known to play a pivotal role in modulating enzyme activity and receptor binding. In particular, compounds containing this moiety have shown promise in the development of drugs targeting inflammatory diseases, metabolic disorders, and infectious diseases. The 3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride structure, with its well-defined stereochemistry and reactive sites, provides a robust framework for exploring these possibilities.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The oxolan-3-yloxy group introduces a cyclic ether moiety, which can enhance the solubility and bioavailability of drug candidates while also providing a stable scaffold for further chemical modifications. This is particularly relevant in the context of drug design, where optimizing pharmacokinetic properties is often as critical as targeting biological activity. The ability to modify both the oxolan-3-yloxy and sulfonyl chloride functional groups allows researchers to fine-tune the properties of their synthetic targets, making this compound an invaluable asset in medicinal chemistry.

Current research trends in pharmaceutical chemistry emphasize the development of multifunctional compounds that can address multiple targets or exhibit synergistic effects. The 3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride compound aligns well with these trends by offering a platform for creating such multifunctional agents. For instance, it could be used to develop dual-action drugs that combine sulfonamide-based inhibition with ether-mediated solubility enhancements. Such strategies are increasingly important in addressing complex diseases that require comprehensive therapeutic approaches.

The synthesis of this compound involves sophisticated organic transformations that highlight the intersection of synthetic organic chemistry and medicinal chemistry. The introduction of the sulfonyl chloride group typically requires careful control of reaction conditions to ensure high yield and purity. Additionally, the manipulation of the oxolan-3-yloxy moiety demands expertise in cyclic ether chemistry, which is essential for maintaining the integrity of this sensitive structural feature. Recent advances in catalytic methods have made it possible to perform these transformations more efficiently and with greater selectivity, thereby improving access to derivatives like this one.

In the realm of drug discovery, computational modeling plays an increasingly significant role in guiding synthetic efforts. Molecular docking studies have been employed to predict how modifications at different positions within the 3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride structure might influence its binding affinity to biological targets. These studies have provided valuable insights into how to optimize the compound's pharmacological profile. For example, computational analyses have suggested that introducing additional polar or aromatic substituents could enhance interactions with specific enzymes or receptors without compromising solubility.

The potential applications of this compound extend beyond traditional pharmaceuticals into other areas such as agrochemicals and material science. The unique structural motifs present in its molecule make it a candidate for developing novel agrochemicals that target plant pathogens or pests while maintaining environmental safety. Similarly, its ability to undergo diverse chemical transformations opens up possibilities for creating advanced materials with tailored properties.

As research continues to evolve, new methodologies for studying biological systems are being developed alongside innovative synthetic strategies. Techniques such as high-throughput screening (HTS) and structure-based drug design (SBDD) are becoming increasingly integral to modern drug discovery pipelines. Compounds like 3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride, with their well-defined structures and reactive sites, are ideal candidates for these approaches. They can be rapidly modified and tested against various biological assays, facilitating rapid identification of lead compounds.

The regulatory landscape also plays a crucial role in determining how compounds like this one are developed and utilized. Ensuring compliance with Good Manufacturing Practices (GMP) and other regulatory standards is essential for translating laboratory discoveries into viable therapeutic agents. Companies engaged in pharmaceutical research must navigate these complexities carefully while maintaining rigorous quality control throughout their development processes.

In conclusion,3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride, identified by CAS number 2138526-75-5, represents a promising advancement in chemical biology and pharmaceutical research. Its unique structural features—particularly the combination of an oxolan-3-yloxy group and a sulfonyl chloride moiety—make it a versatile intermediate with broad applications across multiple disciplines including drug development, agrochemicals, and material science. As research methodologies continue to advance alongside computational tools that enhance our understanding biological systems,this compound will undoubtedly play an important role in shaping future therapeutic strategies.

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